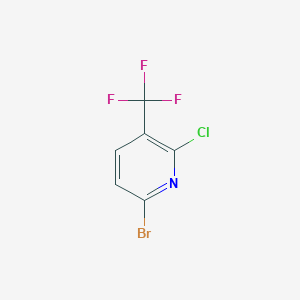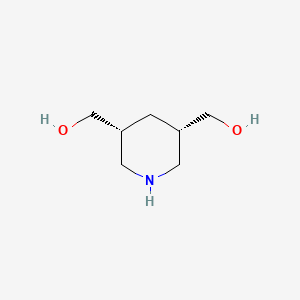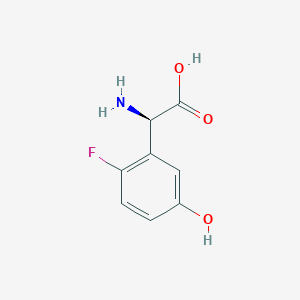
Tert-butyl (4-hydrazinylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-hydrazinylphenyl)carbamate is an organic compound with the molecular formula C11H17N3O2 It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom of the carbamate moiety and a hydrazinyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-hydrazinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydrazinylphenyl derivatives. One common method involves the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped by an amine to form the aromatic carbamate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-hydrazinylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-hydrazinylphenyl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (4-hydrazinylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The carbamate moiety can also interact with various biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl benzyl(4-hydroxybutyl)carbamate
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl (4-aminocyclohexyl)carbamate
Uniqueness
Tert-butyl (4-hydrazinylphenyl)carbamate is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other carbamate derivatives that may lack this functional group.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
tert-butyl N-(4-hydrazinylphenyl)carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-6-9(14-12)7-5-8/h4-7,14H,12H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
SEINEVFMIZKLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
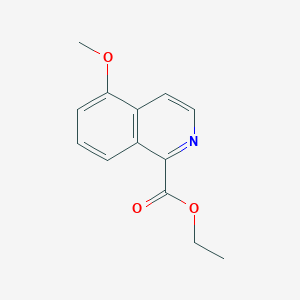
![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
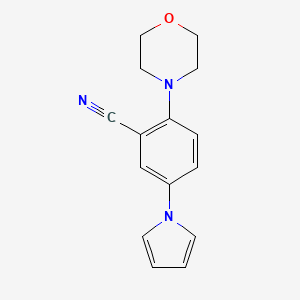
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)
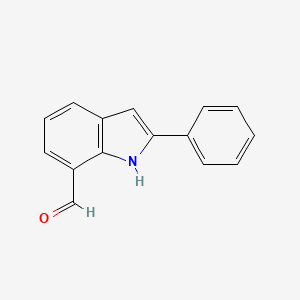
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
